5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, a piperazine ring, and a thiophene sulfonyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR stimulates intracellular signaling pathways that promote cell proliferation, survival, and other cellular responses.
Mode of Action
The compound interacts with EGFR through a process known as molecular docking . This involves the compound binding to the active site of EGFR, thereby inhibiting its activity. The molecular docking studies indicated the potentialities of this compound to be an EGFR inhibitor .
Biochemical Pathways
The inhibition of EGFR leads to a disruption in the downstream signaling pathways that it controls. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell proliferation and survival. By inhibiting EGFR, the compound can disrupt these pathways and inhibit the growth and survival of cancer cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted in silico . The majority of the proposed compounds had drug-like characteristics and have minimal toxicity and unfavorable side effects . .
Result of Action
The compound has demonstrated in vitro anticancer activity against the MCF-7 cancer cell line . The compound was found to be potent, with EC 50 values of 3.5 μM, which was very close to Tamoxifen and Brigatinib . This suggests that the compound could have potential as a new therapeutic agent for the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzimidazole.
Attachment of the thiophene sulfonyl group: Finally, the piperazine-substituted benzimidazole is reacted with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- 5-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- 5-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Uniqueness
5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is unique due to the presence of the thiophene sulfonyl group, which can impart distinct electronic and steric properties compared to other sulfonyl-substituted benzimidazole derivatives. This uniqueness can translate to different biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-12-4-5-13-14(11-12)18-16(17-13)19-6-8-20(9-7-19)24(21,22)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMRGCNCJKNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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